![molecular formula C14H19N3O B2770692 4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile CAS No. 1147339-47-6](/img/structure/B2770692.png)
4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile
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Overview
Description
“4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile” is a versatile chemical compound with immense potential in scientific research. It has been used in the synthesis of various analogues as inhibitors of Human Equilibrative Nucleoside Transporters .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile” is complex and involves various functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis
The chemical reactions involving “4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile” are complex and involve various steps. For instance, the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .Scientific Research Applications
Biological Buffer
HEPES is one of the best general-purpose buffers for biological research. Its properties make it suitable for various applications:
- Transmission Electron Microscopy (TEM) : It’s a suitable buffer for TEM studies because it doesn’t affect metal substrates .
Intermediate in Organic Synthesis
HEPES derivatives play a crucial role in organic chemistry:
Drug Design and Development
Researchers explore HEPES derivatives for drug development:
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound “4-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)benzonitrile” is the Hepatitis C Virus (HCV) E1 protein . This protein plays a crucial role in the entry of the virus into host cells, making it a key target for antiviral drugs .
Mode of Action
The compound interacts with the HCV E1 protein, inhibiting the virus’s entry into host cells . This interaction disrupts the virus’s life cycle, preventing it from replicating and spreading .
Biochemical Pathways
The compound affects the pathway of HCV entry into host cells. By targeting the HCV E1 protein, it prevents the virus from attaching to and entering host cells . The downstream effect of this is a reduction in viral replication and spread.
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties. These properties enhance its bioavailability, making it a promising candidate for oral antiviral therapy .
Result of Action
The result of the compound’s action is a significant reduction in HCV infection. By inhibiting the virus’s entry into host cells, it prevents the virus from replicating and spreading, thereby reducing the overall viral load .
Action Environment
properties
IUPAC Name |
4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c15-11-13-1-3-14(4-2-13)12-17-7-5-16(6-8-17)9-10-18/h1-4,18H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIDQELOPXYDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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